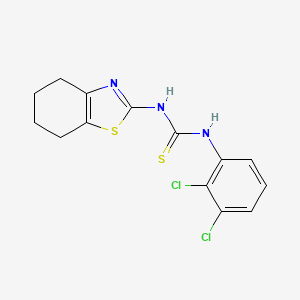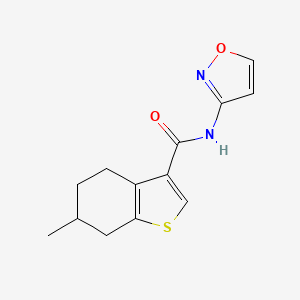
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as DCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea involves the inhibition of tubulin polymerization, which is crucial for cell division and growth. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the induction of apoptosis in cancer cells and the inhibition of microbial growth.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the microtubule network. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without adverse effects. However, one limitation is the potential for N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea to interact with other compounds or proteins in the cell, leading to off-target effects.
将来の方向性
For N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea research include investigating its potential as a therapeutic agent for cancer and microbial infections, as well as its mechanism of action in more detail. Other potential applications for N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea include its use as a diagnostic tool for cancer and its potential as a drug delivery system. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea in scientific research.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been studied for its potential applications in scientific research, including its anticancer, antitumor, and antimicrobial properties. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been investigated for its potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S2/c15-8-4-3-6-10(12(8)16)17-13(20)19-14-18-9-5-1-2-7-11(9)21-14/h3-4,6H,1-2,5,7H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNJDUWEJLDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=S)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4719764.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4719766.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
![diethyl 3-methyl-5-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4719780.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4719785.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)

![methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4719823.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4719848.png)
![N-{2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4719851.png)
![2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4719853.png)
![cyclohexanone O-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}oxime](/img/structure/B4719857.png)